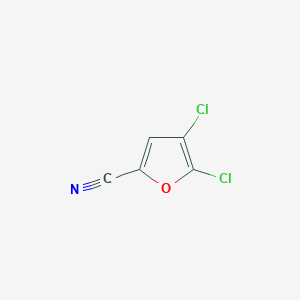

4,5-Dichlorofuran-2-carbonitrile

CAS No.:

Cat. No.: VC15828175

Molecular Formula: C5HCl2NO

Molecular Weight: 161.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HCl2NO |

|---|---|

| Molecular Weight | 161.97 g/mol |

| IUPAC Name | 4,5-dichlorofuran-2-carbonitrile |

| Standard InChI | InChI=1S/C5HCl2NO/c6-4-1-3(2-8)9-5(4)7/h1H |

| Standard InChI Key | OKIYOGBELKRXER-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1Cl)Cl)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a furan ring—a planar aromatic system with oxygen as the heteroatom—substituted with two chlorine atoms and a nitrile group. The chlorine atoms occupy adjacent positions (4 and 5), while the nitrile group is positioned at carbon 2. This arrangement imposes significant electronic effects: the electron-withdrawing chlorine atoms deactivate the ring, while the nitrile group introduces additional polarity and reactivity .

The IUPAC name, 4,5-dichlorofuran-2-carbonitrile, reflects this substitution pattern. The SMILES notation C1=C(OC(=C1Cl)Cl)C#N and InChIKey OKIYOGBELKRXER-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes .

Physical and Spectral Characteristics

While experimental data on melting/boiling points and solubility remain scarce, the compound’s physicochemical properties can be inferred from analogous structures:

-

Polarity: High, due to the nitrile and chlorine substituents.

-

Stability: Likely stable under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments.

-

Spectroscopic signatures:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₅HCl₂NO | |

| Molecular weight | 161.97 g/mol | |

| SMILES | C1=C(OC(=C1Cl)Cl)C#N |

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 4,5-dichlorofuran-2-carbonitrile typically involves halogenation of furan precursors. A plausible route includes:

-

Chlorination of furan-2-carbonitrile using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ .

-

Regioselective substitution to ensure chlorine atoms occupy the 4 and 5 positions, leveraging steric and electronic directing effects .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The nitrile group serves as a handle for further functionalization, enabling:

-

Cyanation reactions: Conversion to amines or carboxylic acids via hydrolysis.

-

Heterocycle formation: Participation in cycloadditions to generate pyridines or triazoles .

Source highlights the relevance of halogenated furans in drug discovery, particularly as bioisosteres for aromatic rings. For example, replacing a benzene ring with a dichlorofuran moiety can modulate pharmacokinetic properties.

Agrochemical Development

Chlorinated furans are pivotal in herbicide and insecticide design. The compound’s electron-deficient ring may enhance binding to enzymatic targets in pests, as seen in sulfonylurea herbicides .

Research Gaps and Future Directions

Unexplored Reactivity

-

Cross-coupling reactions: Investigating palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to append aryl groups.

-

Electrophilic substitution: Exploring nitration or sulfonation to diversify functionality .

Toxicological Profiling

While source associates furan derivatives with bladder carcinogenicity, targeted studies on this compound’s mutagenicity are lacking. In vitro assays (e.g., Ames test) and in silico QSAR modeling are urgently needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume